RO-3306 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in the transition from the G2 phase to the M phase (mitosis). [] RO-3306 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of CDK1, preventing the enzyme from phosphorylating its substrates and thereby halting cell cycle progression. [, , , ] This specific inhibition of CDK1 makes RO-3306 a valuable tool in various scientific research areas, including cell cycle regulation, cancer biology, and drug discovery.
RO-3306 was first identified in a study aimed at understanding the role of CDK1 in cell cycle regulation. It is derived from a class of compounds known as quinazolines and thiazoles, which are recognized for their ability to inhibit kinase activity . The compound has been extensively studied for its implications in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
The synthesis of RO-3306 involves several chemical reactions typical of small molecule drug development. While specific synthetic routes are proprietary, it generally includes the formation of key intermediates through standard organic synthesis techniques such as condensation reactions and cyclization processes. The final product is typically purified using techniques like chromatography to ensure high purity levels, often exceeding 98% .
RO-3306 has a molecular formula of C18H13N3OS2 and a molecular weight of approximately 351.45 g/mol. Its structure features a thiazole ring fused with a quinazoline moiety, contributing to its biological activity as a CDK1 inhibitor. The structural representation includes functional groups that enhance its binding affinity to the ATP-binding site of CDK1 .
The interactions of RO-3306 with CDK1 can be analyzed through various biochemical assays that measure its inhibitory effects on kinase activity. For example, it has been shown to block the phosphorylation of retinoblastoma protein (pRB), which is critical for cell cycle progression. Additionally, RO-3306 has been tested in combination with other compounds to evaluate synergistic effects on apoptosis induction in cancer cells .
RO-3306 exerts its effects primarily by inhibiting CDK1 activity, leading to G2/M phase arrest in the cell cycle. This inhibition prevents cells from entering mitosis, thereby reducing proliferation and promoting apoptosis. The compound also influences downstream signaling pathways, such as enhancing p53-mediated apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and survivin . Its ability to improve homology-directed repair mechanisms has also been noted, indicating potential applications beyond cancer therapy .
RO-3306 is characterized by its solubility profile, being soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mM with gentle warming. Its stability under physiological conditions makes it suitable for in vitro studies involving human cancer cell lines such as HeLa and HCT116 . The compound should be stored at +4°C to maintain its integrity.
RO-3306 has significant applications in scientific research, particularly in cancer biology. It is utilized for:
Additionally, recent studies have explored its antiviral potential against influenza virus infections, indicating a broader scope for this compound beyond oncology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3